Oral Bioavailability of TM-25659 vs. Kaempferol – A Decisive Criterion for In Vivo Experimental Design
TM-25659 demonstrates mean absolute oral bioavailability of 50.9% in rats across a dose range of 2–10 mg/kg, which is ~25-fold higher than the reported oral bioavailability of the natural TAZ activator kaempferol (~2%) [1][2]. This difference has profound implications for achieving effective systemic exposure in in vivo models without requiring prohibitively high oral dosing or parenteral administration routes.
| Evidence Dimension | Absolute oral bioavailability (F%) in rat models |
|---|---|
| Target Compound Data | TM-25659: 50.9% (mean, oral gavage, 2–10 mg/kg) |
| Comparator Or Baseline | Kaempferol: ~2% (oral gavage, various studies) |
| Quantified Difference | ~25-fold higher oral bioavailability for TM-25659 |
| Conditions | Rat pharmacokinetic studies; TM-25659 in DMSO/PEG400/distilled water (0.5:4:5.5, v/v); kaempferol in various vehicles |
Why This Matters
A 25-fold differential in oral bioavailability directly determines whether a TAZ modulator can be practically used in chronic oral dosing regimens for obesity, osteoporosis, or metabolic disease models, making TM-25659 the analytically justified choice for oral in vivo studies.
- [1] Lee KR, et al. Pharmacokinetic characterization of the novel TAZ modulator TM-25659 using a multicompartment kinetic model in rats. Xenobiotica. 2013;43(2):193-200. View Source
- [2] Examine.com Research Breakdown on Kaempferol; Zabela V, et al. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats. View Source
